N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an azepane ring, a methoxyphenyl group, and a dimethylphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethylphenoxy acetamide moiety: This can be accomplished through amide bond formation reactions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares structural similarities but has different functional groups.
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: This compound has a similar acetamide moiety but different substituents.
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H34N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H34N2O3/c1-19-14-20(2)16-23(15-19)30-18-25(28)26-17-24(27-12-6-4-5-7-13-27)21-8-10-22(29-3)11-9-21/h8-11,14-16,24H,4-7,12-13,17-18H2,1-3H3,(H,26,28) |
InChI Key |
ZHFCYZFPIOLTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.